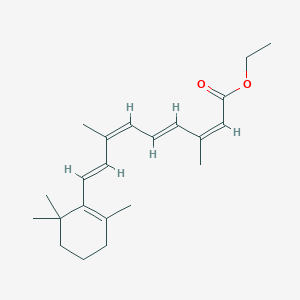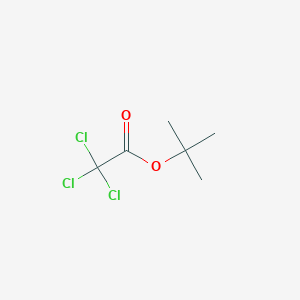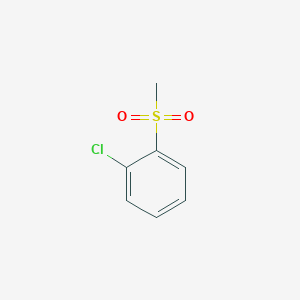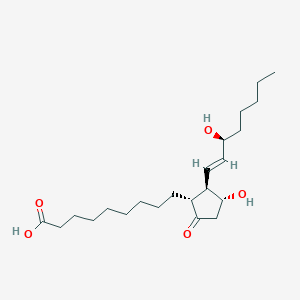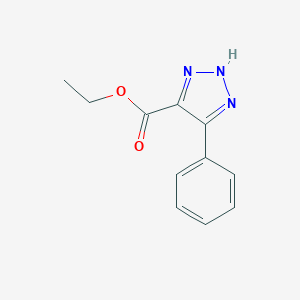
百草枯二碘化物
描述
Paraquat diiodide is a non-volatile white crystalline solid . It is a deuterated analog of the bipyridylium herbicide paraquat, wherein the dimethyl protons are replaced by deuterium .
Synthesis Analysis
Paraquat diiodide may be used as a deuterated internal standard to quantify paraquat in cowpeas by ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) .Molecular Structure Analysis
Paraquat diiodide is a quaternary ammonium herbicide . The free electrons from photosystem I react with the paraquat ion to give the free radical form .Chemical Reactions Analysis
Paraquat works by targeting the chloroplast and diverting the flow of electrons from ‘Photosystem I,’ which results in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues .Physical And Chemical Properties Analysis
Paraquat diiodide is a non-volatile white crystalline solid, melting and decomposing at 300°C. It is extremely soluble in water and practically insoluble in most organic solvents .科学研究应用
Environmental Bioremediation
Paraquat diiodide: is known for its persistence in the environment and potential toxicity. Research has been conducted on the degradation of Paraquat from contaminated environments using various methods, including bioremediation . Microorganisms capable of degrading Paraquat have been isolated, and their potential in cleaning up contaminated soils and water bodies is a significant area of study .
Agricultural Weed Control
Despite its toxicity, Paraquat diiodide has been used extensively as a nonselective herbicide due to its rapid action against weeds. It’s particularly effective in controlling annual and perennial weeds in crops like cotton, rice, soybean, and cocoa. The study of its application and the impact of its ban in countries like South Korea provides insights into safer agricultural practices .
Analytical Chemistry
In the field of analytical chemistry, Paraquat diiodide serves as a standard for quantification purposes. For instance, it’s used as a deuterated internal standard to quantify Paraquat in biological samples like cowpeas using advanced techniques such as ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) .
Photocatalytic Degradation
The efficient photodegradation of Paraquat using photocatalysts like TiO2 is another research application. Studies focus on optimizing variables such as reaction time, solution pH, photocatalyst dosage, and initial Paraquat concentration to maximize the removal efficiency of Paraquat from the environment .
Toxicology and Public Health
Research into the toxicological profile of Paraquat diiodide is crucial for public health. Studies have reconfirmed its acute toxicity to humans and the need for effective antidotes. The implications of its ban on human health and agriculture, as well as its replacement with other herbicides, are important research topics .
Soil Microbiology
Interestingly, Paraquat diiodide is comparatively safe for soil microorganisms and plant roots, which makes it a unique subject of study in soil microbiology. Research into its long-term exposure effects and potential biomagnification in humans and mammals is ongoing .
Pesticide Market Analysis
The ban of Paraquat and its effects on the pesticide market is another area of research. The shift in the use of nonselective herbicides, market dynamics, and consumer preferences post-ban provide valuable data for economic and market analysis .
Environmental Chemistry
Finally, the role of Paraquat diiodide in environmental chemistry, particularly its interaction with soil components like clay lattices and its resistance to rapid degradation, is a vital research area. This includes studying its environmental fate and transport mechanisms .
作用机制
Target of Action
Paraquat diiodide, commonly known as paraquat, is a quaternary ammonium herbicide . Its primary targets are plants, where it acts upon direct contact with plant tissues, particularly leaves and stems . In humans, the primary targets of paraquat toxicity are the lungs and other organs .
Mode of Action
Paraquat exerts its herbicidal activity by interfering with the electron transfer system, inhibiting the reduction of nicotinamide adenine dinucleotide phosphate (NADPH) during photosynthesis . This deviation of electron flow from photosynthesis produces a toxic derivative, PQ+, which is re-oxidized by the O2 produced in chloroplasts .
Biochemical Pathways
The biochemical pathways affected by paraquat are complex . Paraquat generates reactive oxygen species (ROS), leading to oxidative stress and damage in plant tissues . In humans, several intracellular events are triggered, leading to apoptotic cell death. These include oxidative stress, mitochondria dysfunction, endoplasmic reticulum stress, alteration in dopamine catabolism, inactivation of tyrosine hydroxylase, and decreased levels of neurotrophic factors .
Result of Action
The molecular and cellular effects of paraquat’s action are significant. In plants, paraquat leads to the death of the plant upon direct contact . In humans, ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . Laboratory studies have demonstrated that paraquat induces many pathological features similar to those seen in Parkinson’s disease .
Action Environment
Paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater . Runoff from treated fields can lead to water pollution, negatively impacting aquatic ecosystems . Environmental factors such as light, humidity, temperature, and rainfall can influence the absorption, movement, and activity of paraquat .
安全和危害
未来方向
There have been multiple lawsuits filed due to the toxicity of Paraquat . Laboratory studies using the herbicide paraquat in different in vitro and in vivo models have demonstrated the induction of many PD pathological features . This model has opened new frontiers in the quest for new therapeutic targets for PD .
属性
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZVBMQJMQNJU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941660 | |
| Record name | 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraquat diiodide | |
CAS RN |
1983-60-4 | |
| Record name | Paraquat diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




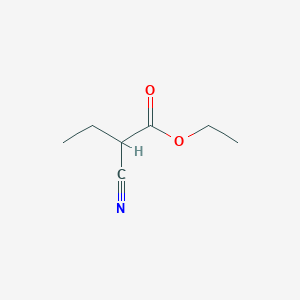
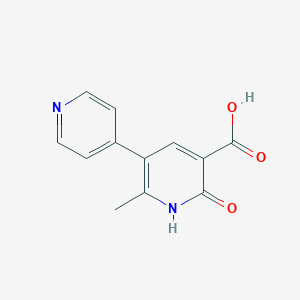
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
